molecular formula C6H5BCl2O3 B597931 2,4-Dichloro-5-hydroxyphenylboronic acid CAS No. 1256346-44-7

2,4-Dichloro-5-hydroxyphenylboronic acid

Cat. No.: B597931
CAS No.: 1256346-44-7
M. Wt: 206.813
InChI Key: QGQYVVHOORCAAV-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H5BCl2O3. This compound is characterized by the presence of boronic acid and phenol functional groups, along with two chlorine atoms attached to the benzene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-hydroxyphenylboronic acid typically involves the reaction of 2,4-dichlorophenol with a boron-containing reagent. One common method is the hydroboration of 2,4-dichlorophenol using borane (BH3) or diborane (B2H6) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-5-hydroxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-hydroxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the phenyl group to the electrophilic partner.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylboronic acid
  • 5-Hydroxyphenylboronic acid
  • 2,4-Dichloro-3-hydroxyphenylboronic acid

Uniqueness

2,4-Dichloro-5-hydroxyphenylboronic acid is unique due to the presence of both chlorine atoms and a hydroxyl group on the benzene ring, which enhances its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for selective modifications and applications in different fields .

Properties

IUPAC Name

(2,4-dichloro-5-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQYVVHOORCAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681682
Record name (2,4-Dichloro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-44-7
Record name B-(2,4-Dichloro-5-hydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichloro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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